7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one
Description
Properties
CAS No. |
113943-13-8 |
|---|---|
Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
7-(diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C20H19N3O2/c1-3-22(4-2)16-11-10-14-12-17-19(25-18(14)13-16)21-23(20(17)24)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3 |
InChI Key |
UYAYYXRMFDUGAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3C(=NN(C3=O)C4=CC=CC=C4)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution using diethylamine.
Formation of the Pyrazole Ring: The final step involves the cyclization of the intermediate product with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through various methods, including multi-step reactions involving pyrazole and benzopyrone derivatives. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the compound, facilitating further research into its applications .
Anticancer Properties
One of the most significant applications of 7-(Diethylamino)-2-phenyl benzopyrano[2,3-c]pyrazol-3(2H)-one is its anticancer activity. Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its effectiveness against breast cancer (MDA-MB-231) and other types of cancer cells, demonstrating promising IC50 values that indicate substantial potency .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has shown potential in inhibiting specific enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for development as an antimicrobial agent .
Case Study 1: Anticancer Activity
In a study conducted to evaluate the anticancer properties of 7-(Diethylamino)-2-phenyl benzopyrano[2,3-c]pyrazol-3(2H)-one, researchers treated MDA-MB-231 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 μM, highlighting its potential as an effective anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanism of this compound. Researchers utilized in vitro models to assess its effect on pro-inflammatory cytokine production. The results showed a significant reduction in cytokine levels when treated with the compound, indicating its potential for therapeutic use in inflammatory diseases .
Table 1: Biological Activities of 7-(Diethylamino)-2-phenyl benzopyrano[2,3-c]pyrazol-3(2H)-one
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in anti-inflammatory applications or DNA in anticancer studies.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzopyrano[2,3-c]pyrazol-3-one scaffold is highly modular. Key structural analogs and their properties are summarized below:
- Substituent Impact: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance antimicrobial potency but reduce solubility . Electron-Donating Groups (e.g., diethylamino): Improve solubility and may modulate receptor binding . Aromatic Substituents (e.g., phenyl): Contribute to π-π stacking in biological targets .
Physicochemical Properties
Biological Activity
7-(Diethylamino)-2-phenyl benzopyrano[2,3-c]pyrazol-3(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, including its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Chemical Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 231.2903 g/mol
- IUPAC Name : 7-(Diethylamino)-2-phenyl-4H-chromen-4-one
The structure features a benzopyrano core fused with a pyrazole moiety, which is significant for its biological activity.
Synthesis
The synthesis of 7-(Diethylamino)-2-phenyl benzopyrano[2,3-c]pyrazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The most common method includes the condensation of appropriate benzopyran derivatives with diethylamine and phenylhydrazine under controlled conditions.
Anticancer Activity
Recent studies have demonstrated that 7-(Diethylamino)-2-phenyl benzopyrano[2,3-c]pyrazol-3(2H)-one exhibits significant anticancer properties. In vitro assays on various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 12.8 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 10.0 | Inhibition of PI3K/Akt signaling pathway |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. A study reported the following minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. In animal models of inflammation, it significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.
Case Studies
- Anticancer Mechanism : A study involving the treatment of MCF-7 cells showed that the compound activates apoptotic pathways through upregulation of p53 and downregulation of Bcl-2 proteins.
- Antimicrobial Efficacy : Another study highlighted the effectiveness of the compound against drug-resistant strains of S. aureus, suggesting its potential in overcoming antibiotic resistance.
Q & A
Q. What are the established synthetic pathways for 7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one?
The compound can be synthesized via multi-step reactions involving cyclocondensation and functional group modifications. A common approach involves reacting a substituted chromenone precursor with phenylhydrazine in absolute ethanol under reflux, catalyzed by triethylamine. For example, 3-acetyl-7-(diethylamino)coumarin derivatives (structurally analogous) are synthesized via Mannich reactions or cyclization of hydrazine derivatives with ketones . Key steps include:
- Reagent selection : Phenylhydrazine for pyrazole ring formation.
- Solvent optimization : Ethanol or acetonitrile for improved solubility.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., diethylamino protons at δ 1.2–1.4 ppm) and carbon shifts (e.g., carbonyl carbons at ~160–180 ppm) .
- IR spectroscopy : Peaks at ~1680 cm⁻¹ confirm the lactone carbonyl group.
- X-ray crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity; C–C bond lengths ~1.40–1.48 Å) .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .
Q. What are the key physicochemical properties influencing its reactivity?
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the diethylamino group.
- Acid-base behavior : The pyrazolone ring exhibits tautomerism, affecting nucleophilic reactivity .
- Thermal stability : Melting points (e.g., 215–245°C for analogous compounds) suggest stability under standard reaction conditions .
Q. How can researchers evaluate its in vitro bioactivity (e.g., antibacterial or anticancer potential)?
- Antibacterial assays : Disk diffusion against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition measurements .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Dose-response analysis : IC50 calculations to quantify potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and regioselectivity?
Q. What strategies address discrepancies in reported bioactivity data across studies?
- Standardized protocols : Ensure consistent bacterial strains (e.g., ATCC controls) and cell culture conditions .
- Metabolic stability assays : Test compound degradation in serum to explain variability in IC50 values.
- Computational modeling : Compare molecular docking results (e.g., binding to topoisomerase II) with experimental data .
Q. How can structural modifications enhance photophysical properties (e.g., fluorescence)?
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to redshift absorption maxima .
- Rigidification : Extend π-conjugation via fused rings (e.g., pyrido derivatives) to improve quantum yield .
- Solvatochromism studies : Measure emission spectra in solvents of varying polarity to assess environmental sensitivity .
Q. What advanced analytical methods resolve complex degradation pathways under environmental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
